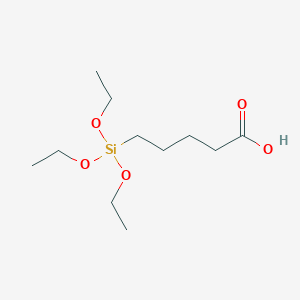

5-Triethoxysilylpentanoic acid

Vue d'ensemble

Description

5-Triethoxysilylpentanoic acid, also known by its IUPAC name 5-(triethoxysilyl)pentanoic acid, is a compound with the molecular formula C11H24O5Si and a molecular weight of 264.39 . It is a mesoporous material with an adsorption rate of 0.5-1.0 cm3/g and a carboxylic acid groups content of 2-6% . The particles are spherical in shape, stable, and equilibrium is reached within 10 minutes at pH 4 .

Molecular Structure Analysis

The InChI code for 5-Triethoxysilylpentanoic acid is1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13) . It contains a total of 40 bonds; 16 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . Physical And Chemical Properties Analysis

5-Triethoxysilylpentanoic acid is a liquid at ambient temperature . It has a density of 1.0±0.0 g/cm3, a boiling point of 309.6±0.0 °C at 760 mmHg, and a flash point of 141.0±0.0 °C . It has a molar refractivity of 68.5±0.0 cm3, a polar surface area of 65 Å2, a polarizability of 27.2±0.0 10-24 cm3, and a molar volume of 259.6±0.0 cm3 .Applications De Recherche Scientifique

Synthesis of Carboxylic Acid Group Containing Siliceous Materials

5-Triethoxysilylpentanoic acid is used as a precursor molecule in the synthesis of carboxylic acid group containing siliceous materials . This is achieved using a co-condensation approach .

Creation of Mesoporous, Monodisperse Spherical Particles

The compound is used in the formation of mesoporous, monodisperse spherical particles with diameters between 100 and 140 nm and specific surface areas up to 900 m²/g . This is achieved through the simultaneous conversion of both silanes .

Adsorption Studies

Particles modified with carboxylic acid groups, which include 5-Triethoxysilylpentanoic acid, show an increased adsorption rate toward methylene blue compared to pure silica materials . This makes it useful in adsorption studies .

Biomolecule Anchoring and Polypeptide Synthesis

Organofunctionalized silica materials, which can be prepared via co-condensation reactions of two or more different silanes including 5-Triethoxysilylpentanoic acid, can be used as active sites for biomolecule anchoring and polypeptide synthesis .

Use as Adsorbents

Hybrid mesoporous particles carrying functional organic groups, which can be created using 5-Triethoxysilylpentanoic acid, significantly broaden the application spectrum of pure silica materials. They can be used as adsorbents .

Synthesis of Carboxylic Acid-Derivatized Silica Materials

5-Triethoxysilylpentanoic acid can be used in the synthesis of carboxylic acid-derivatized silica materials. These materials are typically prepared via co-condensation reactions of two or more different silanes .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is a mesoporous material with an adsorption rate of 05-10 cm3/g and a carboxylic acid groups content of 2-6% . This suggests that it may interact with various biological molecules in its environment.

Action Environment

The action of 5-Triethoxysilylpentanoic acid can be influenced by various environmental factors . For instance, its stability and efficacy may be affected by pH, as equilibrium is reached within 10 minutes at pH 4 . Other factors, such as temperature and the presence of other chemicals, may also influence its action.

Propriétés

IUPAC Name |

5-triethoxysilylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECXEVVJRHQJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCC(=O)O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Triethoxysilyl)pentanoic acid | |

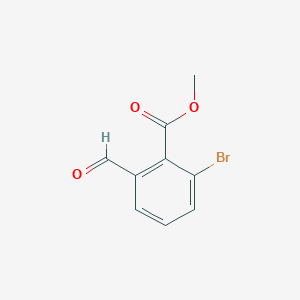

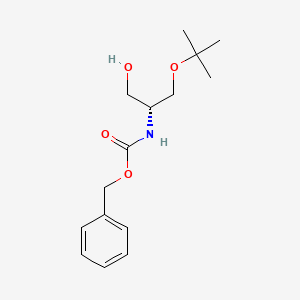

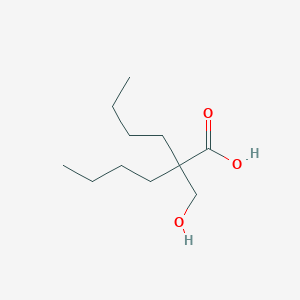

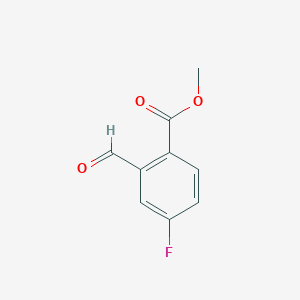

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride](/img/structure/B3039425.png)

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3039427.png)

![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)

![2-[Methyl(2-nitrophenyl)amino]ethanol](/img/structure/B3039445.png)